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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinazoline

Cat. No.: B1591868 Get Quote

4-Chloro-7-methoxyquinazoline serves as a critical building block in the synthesis of

numerous biologically active molecules, most notably as a precursor to potent tyrosine kinase

inhibitors used in oncology.[1] The purity, identity, and stability of this intermediate directly

impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

Therefore, a multi-faceted analytical characterization is not merely a procedural step but a

foundational requirement for regulatory compliance and successful drug development.

This guide establishes a self-validating system of analysis, where orthogonal techniques are

integrated to provide a complete and unambiguous profile of the molecule. Each method is

chosen for its ability to answer specific questions about the compound's structure, purity, and

physicochemical properties.

Physicochemical Properties
A foundational step in any characterization is the documentation of the compound's basic

physicochemical properties.
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Property Value Source

Chemical Name
4-Chloro-7-

methoxyquinazoline
[2]

CAS Number 68500-37-8 [3]

Molecular Formula C₁₀H₈ClNO [3]

Molecular Weight 193.63 g/mol [3]

Monoisotopic Mass 193.02944 Da [3]

SMILES
COC1=CC2=C(C=C1)C(=NC=

N2)Cl
[2]

InChIKey
UKTYNFPTZDSBLR-

UHFFFAOYSA-N
[3]

Chromatographic Analysis: Purity and Impurity
Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity

of 4-Chloro-7-methoxyquinazoline. Its primary function is to separate the main compound

from any process-related impurities, starting materials, or degradation products. A well-

developed reversed-phase HPLC method provides quantitative data on purity and is essential

for batch release and stability studies.

Causality of Method Selection
The choice of a reversed-phase C18 column is based on its wide applicability and excellent

resolving power for aromatic heterocyclic compounds like quinazolines.[4] A gradient elution is

often preferred over isocratic elution for research and development as it can effectively

separate impurities with a broad range of polarities, which might be present in early-stage

synthetic batches.[4] UV detection is selected due to the strong chromophore of the

quinazoline ring system.

Experimental Protocol: Reversed-Phase HPLC
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This protocol is adapted from established methods for closely related quinoline and quinazoline

derivatives.[4][5]

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column

oven, and a UV/Vis detector.

Column: InertSustain C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

Mobile Phase Preparation:

Mobile Phase A: HPLC-grade Water.

Mobile Phase B: Methanol.

Sample Preparation:

Accurately weigh approximately 5 mg of 4-Chloro-7-methoxyquinazoline.

Dissolve in a suitable solvent like methanol or a methanol/DMF mixture to a final

concentration of 0.2-0.5 mg/mL.[5]

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Condition

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature 30 °C

Detection Wavelength 254 nm (or 220 nm for lower-level impurities)[5]

Run Time 20 minutes

Gradient Elution

0-2 min (10% B), 2-15 min (10% to 90% B), 15-

17 min (90% B), 17-18 min (90% to 10% B), 18-

20 min (10% B)
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Data Analysis:

Identify the main peak corresponding to 4-Chloro-7-methoxyquinazoline.

Calculate the area percent purity: % Purity = (Area of Main Peak / Total Area of All Peaks)

* 100.

Ensure the system suitability criteria (e.g., tailing factor < 1.5, resolution > 2.0 between the

main peak and closest impurity) are met.[4]

Visualization: HPLC Purity Workflow

Sample Preparation HPLC Analysis Data Processing

Weigh Sample (5 mg) Dissolve in Solvent
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(Gradient Elution)
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Caption: Workflow for HPLC Purity Analysis.

Spectroscopic and Spectrometric Structural
Confirmation
While HPLC confirms purity, a combination of spectroscopic techniques is required to

unequivocally confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of

an organic molecule. ¹H NMR provides information on the number and environment of protons,

while ¹³C NMR reveals the carbon skeleton. For quinazoline derivatives, 2D NMR techniques

like HSQC and HMBC can be invaluable for assigning specific proton and carbon signals,

especially for complex substitution patterns.[6][7]

Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for its

ability to dissolve a wide range of compounds.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Acquisition:

¹H NMR: Acquire a standard proton spectrum. Typical chemical shifts (δ) for related 7-

methoxy-quinazoline/quinoline structures are observed in specific regions.[8][9]

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected Chemical Shifts (in CDCl₃, estimated based on similar structures[8][9]):

¹H NMR: δ ~8.7-8.0 ppm (aromatic protons on the quinazoline ring), ~7.5-7.2 ppm

(aromatic protons), ~4.0 ppm (singlet, 3H, -OCH₃).

¹³C NMR: δ ~167-150 ppm (quaternary carbons of the heterocyclic ring), ~140-105 ppm

(aromatic carbons), ~56 ppm (-OCH₃).

Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry validates the molecular weight of the compound, providing

a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly

trustworthy as it can determine the elemental composition to within a few parts per million,

leaving little room for ambiguity.[6][8]

Protocol: ESI-MS

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent

compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

Analysis: Infuse the sample directly or via an LC inlet. Acquire the spectrum in positive ion

mode.
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Data Interpretation:

Look for the protonated molecular ion [M+H]⁺.

For 4-Chloro-7-methoxyquinazoline (C₁₀H₈ClNO), the expected monoisotopic mass is

193.0294. The ESI-MS spectrum should show a prominent peak at m/z ≈ 194.037.

Observe the characteristic isotopic pattern for a chlorine-containing compound (an [M+2]

peak approximately one-third the intensity of the M peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to

identify the functional groups present in a molecule. For 4-Chloro-7-methoxyquinazoline, FT-

IR can confirm the presence of the aromatic rings, C-O ether linkage, and C-Cl bond.[10]

Protocol: KBr Pellet Method

Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the

mixture thoroughly and press it into a transparent pellet using a hydraulic press.

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum,

typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands (cm⁻¹):

~3100-3000: Aromatic C-H stretching.

~1620-1500: C=C and C=N stretching of the quinazoline ring.[8]

~1250-1200: Aryl-O-CH₃ asymmetric C-O stretching.

~1050-1000: Aryl-O-CH₃ symmetric C-O stretching.

~850-750: C-Cl stretching.

Thermal and Structural Integrity
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These methods probe the solid-state properties of the compound, which are critical for

formulation and processing.

Thermal Analysis (DSC & TGA)
Trustworthiness: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis

(TGA) provide quantitative data on the thermal properties of a material.[11] DSC is used to

determine the melting point and heat of fusion, which are indicators of purity and crystalline

form. TGA measures changes in mass as a function of temperature, revealing thermal stability

and decomposition profiles.[12]

Protocol: DSC and TGA

Instrumentation: A calibrated DSC and TGA instrument.

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC)

or a ceramic/platinum pan (for TGA).

DSC Conditions:

Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).

Use a heating rate of 10 °C/min from ambient temperature to a point well past the melting

transition.

An endothermic peak will correspond to the melting of the substance. The onset

temperature is typically reported as the melting point.

TGA Conditions:

Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).

Use a heating rate of 10 °C/min from ambient temperature to ~600 °C.

A step-wise loss of mass indicates decomposition. The onset temperature of

decomposition is a measure of thermal stability.

Visualization: Integrated Characterization Workflow
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This diagram illustrates how the different analytical techniques are integrated to build a

complete profile of 4-Chloro-7-methoxyquinazoline.

Synthesis Output

Primary Analysis: Purity & Identity

Secondary Analysis: Structural Confirmation

Tertiary Analysis: Physicochemical Properties
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Caption: Integrated workflow for comprehensive characterization.

Safety and Handling Precautions
Based on safety data for quinoline and quinazoline derivatives, appropriate handling

procedures are mandatory.[13][14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1591868?utm_src=pdf-body
https://www.benchchem.com/product/b1591868?utm_src=pdf-body-img
https://store.apolloscientific.co.uk/storage/msds/OR53151_msds.pdf
https://www.sigmaaldrich.com/TW/zh/sds/aldrich/m13807
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye

irritation/damage. May cause respiratory irritation.[13][14]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume

hood.

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke

when using this product. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2490527/
https://pubmed.ncbi.nlm.nih.gov/2490527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780367/
https://store.apolloscientific.co.uk/storage/msds/OR53151_msds.pdf
https://www.sigmaaldrich.com/TW/zh/sds/aldrich/m13807
https://www.benchchem.com/product/b1591868#analytical-techniques-for-characterizing-4-chloro-7-methoxyquinazoline
https://www.benchchem.com/product/b1591868#analytical-techniques-for-characterizing-4-chloro-7-methoxyquinazoline
https://www.benchchem.com/product/b1591868#analytical-techniques-for-characterizing-4-chloro-7-methoxyquinazoline
https://www.benchchem.com/product/b1591868#analytical-techniques-for-characterizing-4-chloro-7-methoxyquinazoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1591868?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

